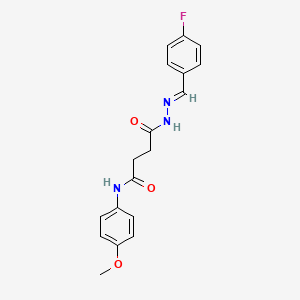![molecular formula C21H14N4O8 B11547754 3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11547754.png)
3-[(E)-{2-[(4-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 3,5-dinitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(E)-{2-[(4-ヒドロキシフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 3,5-ジニトロ安息香酸エステルは、ヒドラゾンとエステルの両方の官能基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
3-[(E)-{2-[(4-ヒドロキシフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 3,5-ジニトロ安息香酸エステルの合成は、通常、複数段階のプロセスで行われます。
ヒドラゾンの生成: 最初のステップでは、4-ヒドロキシベンズアルデヒドとヒドラジン水和物を反応させて、対応するヒドラゾンを生成します。
エステル化: 次に、ヒドラゾンをピリジンなどの塩基の存在下で、3,5-ジニトロベンゾイルクロリドと反応させて、最終的なエステル生成物を生成します。
工業生産方法
この化合物の具体的な工業生産方法はあまり文書化されていませんが、ヒドラゾンの形成とエステル化の一般的な原理は、工業的な合成のためにスケールアップできます。これには、コストと環境への影響を最小限に抑えながら、収率と純度を最大化するように反応条件を最適化することが含まれます。
化学反応の分析
反応の種類
酸化: この化合物は、特にヒドロキシフェニル基で、酸化反応を起こす可能性があります。
還元: この化合物中のニトロ基は、適切な条件下でアミンに還元される可能性があります。
置換: エステル基とヒドラゾン基は、求核置換反応に関与する可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: パラジウム触媒を用いた水素ガスまたは水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アミンやアルコールなどの求核剤は、塩基性条件下でエステル基と反応する可能性があります。
生成される主要な生成物
酸化: ヒドロキシフェニル基の酸化により、キノンが生成される可能性があります。
還元: ニトロ基の還元により、対応するアミンが生成されます。
置換: 置換反応により、使用した求核剤に応じて、さまざまな誘導体が生成されます。
科学研究への応用
医薬品化学: この化合物のヒドラゾン部分は、抗菌性や抗癌性などの潜在的な生物活性のために注目されています。
材料科学: この化合物は、独自の構造的特徴により、高度な材料の開発に使用できます。
分析化学: これは、さまざまな分析技術で試薬や中間体として役立ちます。
科学的研究の応用
3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
作用機序
3-[(E)-{2-[(4-ヒドロキシフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 3,5-ジニトロ安息香酸エステルの作用機序には、ヒドラゾン基とニトロ基を介した生体標的との相互作用が含まれます。ヒドラゾン基は、タンパク質や酵素の求核性部位と共有結合を形成する可能性があり、それらの機能を阻害する可能性があります。ニトロ基は、細胞成分と相互作用する可能性のある反応性中間体を生成するために還元される可能性があります。
類似の化合物との比較
類似の化合物
- 4-ヒドロキシベンズアルデヒドヒドラゾン
- 3,5-ジニトロ安息香酸エステル
- その他の芳香族アルデヒドのヒドラゾン誘導体
独自性
3-[(E)-{2-[(4-ヒドロキシフェニル)カルボニル]ヒドラジニリデン}メチル]フェニル 3,5-ジニトロ安息香酸エステルは、ヒドラゾンとエステルの機能を組み合わせているため、独特です。これにより、独自の化学反応性と潜在的な生物活性が得られます。これは、さまざまな科学分野の研究開発に役立つ化合物です。
類似化合物との比較
Similar Compounds
Similar compounds to 3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE include:
- 4-Hydroxybenzaldehyde derivatives
- Nitrobenzene derivatives
- Formamido-substituted aromatic compounds
Uniqueness
What sets 3-[(E)-{[(4-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]PHENYL 3,5-DINITROBENZOATE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C21H14N4O8 |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
[3-[(E)-[(4-hydroxybenzoyl)hydrazinylidene]methyl]phenyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H14N4O8/c26-18-6-4-14(5-7-18)20(27)23-22-12-13-2-1-3-19(8-13)33-21(28)15-9-16(24(29)30)11-17(10-15)25(31)32/h1-12,26H,(H,23,27)/b22-12+ |
InChIキー |
PMUSUPZWMPYWGC-WSDLNYQXSA-N |
異性体SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])/C=N/NC(=O)C3=CC=C(C=C3)O |
正規SMILES |
C1=CC(=CC(=C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C=NNC(=O)C3=CC=C(C=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-dibromo-6-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11547671.png)
![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11547679.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-(3-bromophenyl)ethylidene]acetohydrazide](/img/structure/B11547683.png)
![3-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11547684.png)
![(3E)-N-(2-Bromophenyl)-3-{[(2,4-dimethoxyphenyl)formamido]imino}butanamide](/img/structure/B11547686.png)
![(3E)-N-(biphenyl-2-yl)-3-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11547691.png)
![4-chloro-2-[(E)-{[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11547702.png)
![3-[(E)-(2-{[5-methyl-2-(propan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 2-chlorobenzoate](/img/structure/B11547704.png)
![3-[(E)-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinylidene}methyl]phenyl furan-2-carboxylate](/img/structure/B11547708.png)
![N-(2,5-dichlorophenyl)-4-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11547727.png)
![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-(3-bromophenoxy)acetohydrazide](/img/structure/B11547734.png)

![N-(2,4-Dimethylphenyl)-N-({N'-[(E)-{4-[(4-methylphenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11547744.png)
![4-propoxy-N'-[(E)-pyridin-4-ylmethylidene]benzohydrazide](/img/structure/B11547750.png)
